molecular formula C51H84O22 B8056221 2-[3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol

2-[3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol

Cat. No.: B8056221
M. Wt: 1049.2 g/mol
InChI Key: GJHYVTIBXQFLKG-UHFFFAOYSA-N
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Description

The compound 2-[3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol is a highly complex glycoside derivative characterized by multiple hydroxyl groups, glycosidic linkages, and a pentacyclic terpene core. Such structures are often associated with marine actinomycetes, which are prolific producers of bioactive secondary metabolites .

Properties

IUPAC Name

2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H84O22/c1-21(20-65-45-40(61)38(59)35(56)30(17-52)68-45)9-14-51(64-6)22(2)33-29(73-51)16-28-26-8-7-24-15-25(10-12-49(24,4)27(26)11-13-50(28,33)5)67-48-42(63)44(72-46-41(62)37(58)34(55)23(3)66-46)43(32(19-54)70-48)71-47-39(60)36(57)31(18-53)69-47/h7,21-23,25-48,52-63H,8-20H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHYVTIBXQFLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H84O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76296-75-8
Details Compound: Polyphyllin VII
Record name Polyphyllin VII
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76296-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID501316891
Record name Polyphyllin VII
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1049.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76296-75-8
Record name Polyphyllin VII
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-[3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol (CAS Number: 51481-59-5) is a complex organic molecule with potential biological activities that warrant detailed exploration. This article synthesizes existing research findings on its biological activity, including pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C47H80O17C_{47}H_{80}O_{17}, and it possesses a complex structure characterized by multiple hydroxyl groups and a pentacyclic framework. The detailed structural representation can be summarized as follows:

PropertyValue
Molecular Weight882.12 g/mol
Density1.96 g/cm³
Boiling Point609.3 °C at 760 mmHg
Flash Point322.3 °C

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties , which are crucial for mitigating oxidative stress in biological systems. For instance, studies have shown that compounds with similar structural motifs can scavenge free radicals and reduce reactive oxygen species (ROS) levels in various cell types .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in several experimental models. It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in tissues . In vitro studies have shown that it can modulate the activity of macrophages and other immune cells to decrease inflammatory responses .

Neuroprotective Properties

Neuroprotective effects have been observed in studies involving neuronal cell lines where the compound reduced apoptosis and improved cell survival under oxidative stress conditions . This suggests potential applications in neurodegenerative diseases where oxidative stress is a contributing factor.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties , inhibiting the growth of certain bacterial strains. This activity is likely linked to its ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways .

Case Studies

  • Case Study on Antioxidant Activity : In a study involving murine models subjected to oxidative stress, administration of the compound resulted in a significant reduction in malondialdehyde (MDA) levels—a marker of lipid peroxidation—indicating its effectiveness as an antioxidant .
  • Case Study on Neuroprotection : A study investigated the effects of the compound on HT22 hippocampal neurons exposed to glutamate toxicity. Results showed that pre-treatment with the compound significantly reduced cell death and increased levels of neuroprotective factors .

Chemical Reactions Analysis

Hydrolytic Degradation Pathways

Hydrolysis under acidic or basic conditions cleaves glycosidic bonds, yielding simpler saccharides and aglycone fragments. Key products include:

  • Primary degradation : Liberation of oxolane rings (e.g., 3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl) via cleavage of ether linkages .

  • Secondary degradation : Breakdown of the pentacyclo framework into methoxyalkane derivatives .

Reaction ConditionMajor ProductsCitation
Acidic hydrolysisOxolane fragments, hydroxymethyl groups
Basic hydrolysisPentacyclo-derived methoxyalkanes

Enzymatic Reactions

The compound’s glycosidic bonds are susceptible to enzymatic cleavage. For example:

  • Glycosidases : β-glucosidases or α-rhamnosidases could hydrolyze specific linkages, as seen in related flavonoid glycosides .

  • Oxidative enzymes : Polyphenol oxidases may oxidize hydroxy groups to quinones, altering the compound’s reactivity .

HMDB data (e.g., Spinacetin 3-p-coumaroyl derivatives) supports the role of esterases in modifying coumaroyl substituents .

Analytical Methods

Characterization employs advanced spectroscopy:

  • NMR : Identifies glycosidic linkages and substituent positions via coupling constants (e.g., J values for hydroxymethyl groups) .

  • Mass spectrometry : Fragmentation patterns reveal cleavage of ether bonds and pentacyclo rings .

Stability and Reactivity

The compound’s stability depends on environmental factors:

  • Thermal stability : Pentacyclo frameworks resist degradation under mild heating .

  • pH sensitivity : Glycosidic bonds hydrolyze rapidly at pH < 4 or > 8 .

Pharmacological and Metabolic Implications

Metabolite databases (HMDB) indicate potential bioactivity:

  • Antioxidant activity : Hydroxymethyl and methoxy groups contribute to radical scavenging .

  • Enzyme inhibition : The pentacyclo core may interact with cyclooxygenases or kinase enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

The compound’s core structure includes a pentacyclic terpene linked to glycosylated oxolane and oxane rings. This distinguishes it from simpler glycosides like flavonoid-O-glycosides (e.g., quercetin-3-O-glucoside) but aligns with marine-derived terpene glycosides such as salternamides . Key structural comparisons include:

Feature Target Compound Similar Compounds (e.g., Salternamide E)
Core Structure Pentacyclic terpene with methoxy and methyl substituents Bicyclic or tricyclic terpene cores
Glycosylation Multiple oxolane/oxane rings with hydroxymethyl and hydroxyl groups Monosaccharide or disaccharide attachments
Functional Groups High hydroxylation, methoxy groups, and ester linkages Moderate hydroxylation with occasional halogenation
Molecular Weight Estimated >1,200 Da (based on structural complexity) Typically 500–900 Da for marine terpene glycosides

The compound’s extensive glycosylation likely enhances solubility in polar solvents compared to non-glycosylated terpenes, though steric hindrance from branched sugars may reduce membrane permeability .

Physicochemical Properties

Hydrogen-bonding capacity, inferred from hydroxyl density, is a critical determinant of chromatographic behavior and solubility.

Property Target Compound 5-Hydroxy-Flavones T-2 Toxin (trichothecene)
Polarity High (due to hydroxyls and sugars) Moderate (intramolecular H-bonding) Low (apolar epoxide and ester groups)
Solubility Likely water-soluble Low in water, soluble in organic solvents Lipophilic
Chromatographic Retention (log k') Estimated high (similar to polyhydroxy glycosides) Variable based on H-bonding strength Low (elutes early in RP-HPLC)

Bioactive Potential

While direct bioactivity data are unavailable, structurally related marine glycosides exhibit antimicrobial and cytotoxic properties. For instance, salternamides inhibit protease enzymes , while trichothecenes (e.g., T-2 toxin) disrupt ribosomal function . The target compound’s methoxy and hydroxymethyl groups may mitigate toxicity compared to trichothecenes, which lack polar modifications.

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